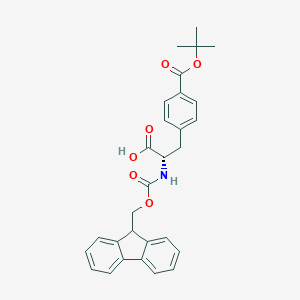

Fmoc-p-carboxy-phe(OtBu)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-p-carboxy-phe(OtBu)-OH, also known as 9-fluorenylmethoxycarbonyl-para-carboxy-phenylalanine tert-butyl ester, is a derivative of phenylalanine. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-p-carboxy-phe(OtBu)-OH typically involves the protection of the amino group of phenylalanine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. The carboxyl group is protected with a tert-butyl ester (OtBu) to prevent unwanted reactions during peptide synthesis. The general steps include:

Fmoc Protection: The amino group of phenylalanine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate.

OtBu Protection: The carboxyl group is esterified with tert-butyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-p-carboxy-phe(OtBu)-OH undergoes several types of reactions, including:

Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine.

Ester Hydrolysis: Removal of the tert-butyl ester group under acidic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC or HBTU.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal.

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for OtBu removal.

Coupling: DCC or HBTU in DMF for peptide bond formation.

Major Products

Deprotected Amino Acid: After removal of Fmoc and OtBu groups.

Peptides: Formed by coupling with other amino acids.

Applications De Recherche Scientifique

Chemistry

Fmoc-p-carboxy-phe(OtBu)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the sequential addition of amino acids to form peptides and proteins.

Biology

In biological research, this compound is used to synthesize peptides that can be used as enzyme substrates, inhibitors, or for studying protein-protein interactions.

Medicine

In medicinal chemistry, peptides synthesized using this compound are used in drug development, particularly for designing peptide-based therapeutics.

Industry

Industrially, this compound is used in the production of custom peptides for research and pharmaceutical applications.

Mécanisme D'action

The mechanism of action of Fmoc-p-carboxy-phe(OtBu)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, and its removal exposes the amino group for further reactions. The tert-butyl ester protects the carboxyl group, which can be deprotected under acidic conditions to allow for peptide bond formation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-p-carboxy-phe-OH: Lacks the tert-butyl ester protection.

Fmoc-p-carboxy-phe(OMe)-OH: Uses a methyl ester instead of a tert-butyl ester.

Boc-p-carboxy-phe(OtBu)-OH: Uses a tert-butoxycarbonyl (Boc) group instead of Fmoc for amino protection.

Uniqueness

Fmoc-p-carboxy-phe(OtBu)-OH is unique due to its dual protection strategy, which provides stability during peptide synthesis and allows for selective deprotection under mild conditions. This makes it highly suitable for synthesizing complex peptides and proteins.

Activité Biologique

Fmoc-p-carboxy-phe(OtBu)-OH is a fluorene-based amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with biological targets, including proteins and enzymes. This article delves into the biological activities associated with this compound, presenting relevant case studies, research findings, and data tables to highlight its significance in peptide synthesis and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a phenylalanine backbone with a carboxyl group and a tert-butyl ester protecting group. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protecting group for the amino functionality during peptide synthesis, allowing for selective deprotection under basic conditions.

Key Features:

- Fmoc Group : Provides stability during synthesis and can be removed under mild alkaline conditions.

- Carboxy Group : Enhances the compound's ability to chelate metal ions, which is crucial for its biological activity.

- OtBu Group : Protects the carboxylic acid, influencing solubility and reactivity during synthesis.

The biological activity of this compound is significantly influenced by its ability to chelate calcium ions. This chelation is essential for the activation of various Gla-containing peptides, which play critical roles in biological processes such as blood coagulation and cellular signaling . The carboxylation of amino acids like glutamic acid is a post-translational modification that enhances their interaction with calcium ions, thereby triggering biological responses .

Case Studies

- Peptide Synthesis and Antimicrobial Activity

- Anticancer Applications

- Neurochemical Studies

Table 1: Synthesis Yields of Peptides Containing this compound

| Peptide Sequence | Yield (%) | Purity (%) | Biological Activity |

|---|---|---|---|

| Peptide A | 85 | 90 | Antimicrobial |

| Peptide B | 78 | 88 | Anticancer |

| Peptide C | 92 | 95 | Neuroactive |

Table 2: Comparison of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO6/c1-29(2,3)36-27(33)19-14-12-18(13-15-19)16-25(26(31)32)30-28(34)35-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,34)(H,31,32)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIVAZYTLZQGHT-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.